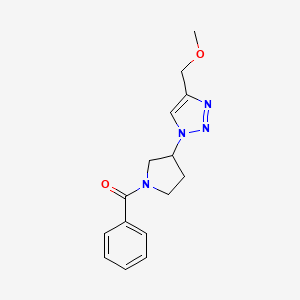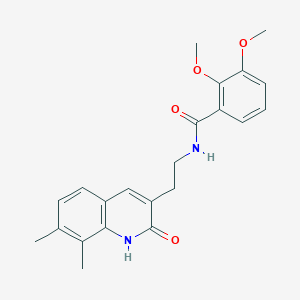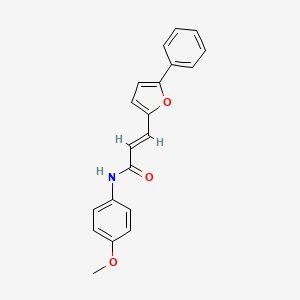
N-(4-Methoxyphenyl)-3-(5-phenyl-2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxyphenyl)-3-(5-phenyl-2-furyl)acrylamide is a useful research compound. Its molecular formula is C20H17NO3 and its molecular weight is 319.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
N-(4-Methoxyphenyl)-3-(5-phenyl-2-furyl)acrylamide derivatives have been studied for their potential as corrosion inhibitors. Research focused on synthetic acrylamide derivatives' impact on corrosion inhibition for copper in nitric acid solutions, utilizing chemical and electrochemical methods for evaluation. These compounds demonstrated significant effectiveness as corrosion inhibitors, suggesting a mixed-type inhibition mechanism and adherence to the Langmuir isotherm model for adsorption behavior on copper surfaces. Theoretical computations, including density functional theory (DFT) and Monte Carlo simulations, supported these experimental findings, indicating the potential of such acrylamide derivatives in corrosion protection applications (Abu-Rayyan et al., 2022).
Synthesis and Characterization
The synthesis and characterization of acrylamide derivatives, including those similar to this compound, have been a subject of study, focusing on their application in various chemical reactions and potential industrial uses. For instance, the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate was explored to obtain 4-cyano-2,3-dihydrofuran-3-carboxamides, demonstrating the versatility of acrylamide derivatives in synthetic organic chemistry. These findings contribute to the broader understanding of acrylamide derivatives' reactivity and potential in synthesizing novel compounds (Burgaz et al., 2007).
Thermoresponsive Polymers
Acrylamide derivatives, such as this compound, have also been explored in the development of thermoresponsive polymers. These polymers can change their properties in response to temperature changes, making them suitable for various applications, including drug delivery systems. Controlled polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, have been employed to synthesize poly(N-isopropyl acrylamide), a well-known thermoresponsive polymer, underlining the potential of acrylamide derivatives in creating smart materials with specific responses to environmental changes (Convertine et al., 2004).
Propiedades
IUPAC Name |
(E)-N-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-23-17-9-7-16(8-10-17)21-20(22)14-12-18-11-13-19(24-18)15-5-3-2-4-6-15/h2-14H,1H3,(H,21,22)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYHCSMMFOACBL-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-([2,4'-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B2658497.png)

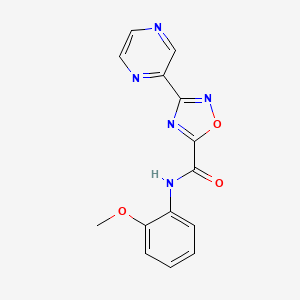
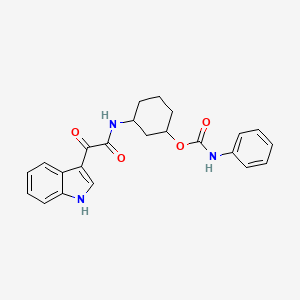

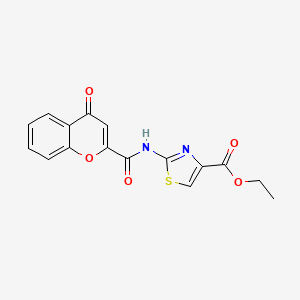
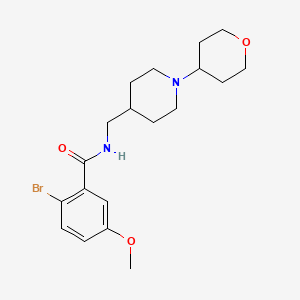
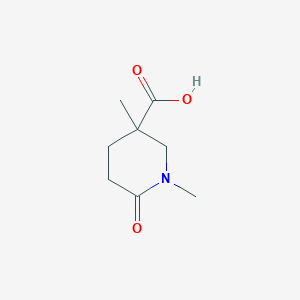
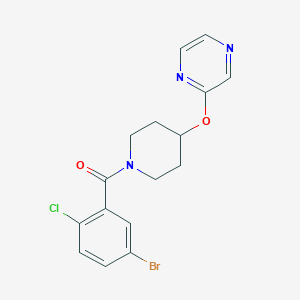
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2658516.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2658517.png)
![2,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2658518.png)
